6-Bromo-3-methoxy-2-nitrophenol
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Overview
Description
6-Bromo-3-methoxy-2-nitrophenol is an organic compound with the molecular formula C7H6BrNO4 It is a brominated nitrophenol derivative, characterized by the presence of bromine, methoxy, and nitro functional groups attached to a phenol ring
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that similar nitrophenol compounds can undergo reactions such as nitration and bromination . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds are known to cause changes at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-2-nitrophenol typically involves multiple steps, starting with the nitration of a suitable phenol derivative. The general synthetic route includes:
Bromination: The addition of a bromine atom to the phenol ring, often using bromine (Br2) or a bromine source like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxy-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced by other substituents through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Bromo-3-methoxy-2-aminophenol, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
6-Bromo-3-methoxy-2-nitrophenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-nitrophenol: Similar structure but with different positions of the bromine and nitro groups.
4-Bromo-2-nitrophenol: Another isomer with different substitution patterns.
3-Methoxy-4-nitrophenol: Contains a methoxy and nitro group but lacks the bromine atom.
Uniqueness
6-Bromo-3-methoxy-2-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of all three functional groups (bromine, methoxy, and nitro) in specific positions on the phenol ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-bromo-3-methoxy-2-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4/c1-13-5-3-2-4(8)7(10)6(5)9(11)12/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMUUEFMOLCQPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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